Fructose diphosphate sodium

Parenteral Nutrition Calcium Phosphate Compatibility Pharmaceutical Excipients

Standard inorganic phosphates risk fatal calcium phosphate precipitation in parenteral nutrition. This anhydrous monosodium salt (and its active trisodium octahydrate form) uniquely enables high-dose simultaneous calcium/phosphorus delivery in restricted fluid volumes. - Clinically validated: Reduces CK-MB, cTnI post-cardiac surgery (RCT evidence). - Mechanistic reagent: Counteracts potassium-induced cardiotoxicity dose-dependently. - Advanced crystallization (ethanol-sodium acetate): Uniform particle size, batch stability.

Molecular Formula C6H13NaO12P2
Molecular Weight 362.10 g/mol
CAS No. 296795-67-0
Cat. No. B12966443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructose diphosphate sodium
CAS296795-67-0
Molecular FormulaC6H13NaO12P2
Molecular Weight362.10 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)[O-].[Na+]
InChIInChI=1S/C6H14O12P2.Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1/t3-,5-,6-;/m1./s1
InChIKeyHBYYJIPCYANMBX-BAOOBMCLSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fructose Diphosphate Sodium Procurement Specifications


Fructose diphosphate sodium (CAS 296795-67-0), chemically identified as sodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] hydrogen phosphate with the molecular formula C6H13NaO12P2 and a molecular weight of 362.10 , corresponds to the anhydrous monosodium salt form. Its primary pharmaceutical and industrial formulation, however, is the trisodium salt octahydrate (C6H11Na3O12P2·8H2O, MW 550.17) [1], which is the active principle in clinically approved drug products for intravenous administration [2]. This compound is the stable, water-soluble salt of the endogenous glycolytic intermediate D-fructose-1,6-bisphosphate, designed for exogenous delivery.

Exogenous glycolytic intermediate (D-fructose-1,6-bisphosphate)
Water-soluble sodium salt (anhydrous monosodium or trisodium octahydrate)
Supports glycolysis, ischemia-reperfusion, and cardiometabolic research models

Fructose Diphosphate Sodium Substitution Risks


Substituting Fructose diphosphate sodium (FDP) with simple inorganic phosphates like sodium monohydrogen phosphate (Na2HPO4) or other fructose isomers such as fructose-2,6-bisphosphate introduces distinct risks in both clinical and research settings. Critically, inorganic phosphates carry a well-documented, life-threatening risk of calcium phosphate precipitation in parenteral nutrition admixtures, which FDP uniquely mitigates [1]. Furthermore, the biological activity of the 1,6-isomer is specific; the 2,6-isomer exerts different allosteric regulatory effects on glycolysis [2], and FDP provides a dual-action metabolic effect not achievable with simple phosphate salts, including specific counteraction of potassium-induced cardiotoxicity [3]. The evidence below quantifies these differences.

Target compound
Fructose-1,6-bisphosphate (sodium salt)
Research-grade glycolytic intermediate
Substitute risk
Inorganic phosphate (Na₂HPO₄) substitution may alter precipitation dynamics in nutrient admixture models
Target compound
Fructose-1,6-bisphosphate (sodium salt)
1,6-isomer
Substitute risk
Fructose-2,6-bisphosphate isomer may shift glycolytic allosteric response interpretation
Target compound
Fructose-1,6-bisphosphate (sodium salt)
Multi-action research tool
Substitute risk
Simple phosphate salts may not reproduce potassium-response endpoints observed in cardiac models

Fructose Diphosphate Sodium Comparative Evidence


Calcium-Phosphate Compatibility in TPN

In a direct in vitro comparison for TPN admixtures, Fructose diphosphate sodium (FDP) demonstrates a markedly wider range of calcium and phosphate compatibility without precipitation compared to the standard inorganic phosphate source, sodium monohydrogen phosphate (Na2HPO4) [1].

Ca-P TPN compatibility
Head-to-head
Ca tolerance >13× higher vs. Na₂HPO₄; P tolerance >4.5× higher
Supports TPN admixture compatibility research
In vitro, 37°C, 2% amino acid; data to verify with specific formulations
Parenteral Nutrition Calcium Phosphate Compatibility Pharmaceutical Excipients

Cardioprotection in Ischemia-Reperfusion Injury

A clinical trial directly comparing FDP postconditioning to a normal saline placebo in patients undergoing cardiac valve replacement surgery demonstrated significant cardioprotective effects . FDP treatment resulted in significantly lower levels of multiple cardiac injury biomarkers compared to the placebo control group.

Cardiac surgery biomarker reduction
Reported trial context
P
Supports ischemia-reperfusion injury research endpoints
RCT, n=40, valve surgery; CK-MB, cTnI, hs-CRP reported
CABG hemodynamic improvement
Reported trial context
P
Supports cardiac functional recovery research
RCT, n=120; dose 250 mg/kg IV + cardioplegia additive
K⁺-cardiac depression rescue
Class-level
Dose-dependent prevention of lethal AV block in mice
Supports hyperkalemia cardiac electrophysiology research
In vivo model; simple phosphates inactive
Plasma half-life
Reported PK
t½ = 10–15 min
Supports pharmacokinetic modeling studies
Healthy volunteers, 250 mg/kg IV; undetectable by 80 min
Crystallization process
Source review
Ethanol-sodium acetate system improves particle uniformity and stability
Supports formulation reproducibility review
Patent-backed; compare with conventional ethanol-low temp. crystallization
Cardioprotection Myocardial Ischemia Cardiac Surgery Reperfusion Injury

Improved Cardiac Function in CABG Surgery

A dose-ranging clinical trial in CABG surgery patients identified an optimal FDP regimen (250 mg/kg IV pre-surgery + 2.5 mM as cardioplegic additive) that provided significant improvements in postoperative cardiac function and reduced myocardial injury compared to placebo [1].

CABG hemodynamic improvement
Reported trial context
P
Supports cardiac functional recovery research
RCT, n=120; dose 250 mg/kg IV + cardioplegia additive
K⁺-cardiac depression rescue
Class-level
Dose-dependent prevention of lethal AV block in mice
Supports hyperkalemia cardiac electrophysiology research
In vivo model; simple phosphates inactive
Plasma half-life
Reported PK
t½ = 10–15 min
Supports pharmacokinetic modeling studies
Healthy volunteers, 250 mg/kg IV; undetectable by 80 min
Crystallization process
Source review
Ethanol-sodium acetate system improves particle uniformity and stability
Supports formulation reproducibility review
Patent-backed; compare with conventional ethanol-low temp. crystallization
Coronary Artery Bypass Graft Cardiac Function Myocardial Protection Hemodynamics

Counteracting Potassium-Induced Cardiac Depression

Fructose diphosphate sodium (FDP) demonstrates a specific pharmacological effect not seen with simple phosphate salts: it directly counteracts the negative inotropic and lethal effects of potassium (K+) on cardiac muscle [1]. This action is dose-dependent and mechanistically distinct from its role as a metabolic intermediate.

K⁺-cardiac depression rescue
Class-level
Dose-dependent prevention of lethal AV block in mice
Supports hyperkalemia cardiac electrophysiology research
In vivo model; simple phosphates inactive
Cardiac Electrophysiology Ion Channel Modulation Cardioprotection Potassium

Short Plasma Half-Life Profile

The pharmacokinetic profile of Fructose diphosphate sodium is characterized by a rapid, well-defined elimination half-life, which is a critical factor for safe intravenous dosing and distinguishes it from compounds with unpredictable or prolonged clearance [1].

Plasma half-life
Reported PK
t½ = 10–15 min
Supports pharmacokinetic modeling studies
Healthy volunteers, 250 mg/kg IV; undetectable by 80 min
Pharmacokinetics Clinical Pharmacology Dosing Regimen Drug Delivery

Crystallization-Enhanced Formulation Stability

A novel crystallization process for FDP sodium salt, utilizing an ethanol-sodium acetate system, directly addresses the poor stability and particle size variability seen in products derived from conventional ethanol-low temperature crystallization [1]. This patent-backed innovation is specific to the manufacturing of the sodium salt.

Crystallization process
Source review
Ethanol-sodium acetate system improves particle uniformity and stability
Supports formulation reproducibility review
Patent-backed; compare with conventional ethanol-low temp. crystallization
Pharmaceutical Process Formulation Science Crystallization Stability

Fructose Diphosphate Sodium Validated Applications


High-Calcium/Phosphate TPN Formulation

This is the definitive application for which Fructose diphosphate sodium provides a unique, life-saving advantage. Based on the >13-fold greater compatibility with calcium [1], FDP is the only phosphorus source that can be safely used in TPN to deliver high, simultaneous doses of calcium and phosphorus in restricted fluid volumes without causing dangerous precipitation. This is not achievable with any inorganic phosphate alternative [1].

Myocardial Protection in Cardiac Surgery

This application is supported by two independent, randomized, double-blind, placebo-controlled clinical trials. These trials provide quantitative evidence that FDP administration significantly reduces biomarkers of myocardial injury (e.g., CK-MB, cTnI) and improves post-operative cardiac function (e.g., LVSWI, CI) [REFS-2, REFS-3]. No other phosphate source or fructose isomer has this level of clinical validation for this specific indication.

Potassium-Induced Cardiotoxicity and Arrhythmia Research

This is a specific research application where FDP's unique pharmacological property is critical. The compound has been shown to counteract potassium-induced cardiac depression and lethal atrioventricular block in a dose-dependent manner [3]. This makes it a necessary reagent for studies investigating the intersection of hyperkalemia, cardiac electrophysiology, and metabolic intervention.

Stable Crystalline Powder Formulation Development

For manufacturers developing FDP-based drug products or researchers requiring a consistent reagent, procurement should be based on the advanced crystallization process. Products manufactured using the ethanol-sodium acetate system offer demonstrably better particle size uniformity and stability [4] compared to those from conventional methods. This directly impacts batch-to-batch reproducibility and shelf-life.

Application
Selection Property
Validation Focus
TPN calcium-phosphate compatibility research
Admixture precipitation resistance
Precipitation threshold monitoring in nutrient admixtures
Cardiac ischemia-reperfusion studies
Biomarker response endpoints
CK-MB, cTnI, and hemodynamic parameter review
Hyperkalemia cardiac electrophysiology models
Potassium-response electrophysiology
AV block and cardiodepression endpoint analysis
Formulation consistency research
Particle size uniformity
Batch-to-batch reproducibility and stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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